Propidium iodide

Catalog No.
S540387
CAS No.
25535-16-4
M.F
C27H34IN4+
M. Wt
541.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propidium iodide

CAS Number

25535-16-4

Product Name

Propidium iodide

IUPAC Name

3-(3,8-diamino-6-phenylphenanthridin-5-ium-5-yl)propyl-diethyl-methylazanium;iodide

Molecular Formula

C27H34IN4+

Molecular Weight

541.5 g/mol

InChI

InChI=1S/C27H33N4.HI/c1-4-31(3,5-2)17-9-16-30-26-19-22(29)13-15-24(26)23-14-12-21(28)18-25(23)27(30)20-10-7-6-8-11-20;/h6-8,10-15,18-19,29H,4-5,9,16-17,28H2,1-3H3;1H/q+1;

InChI Key

ISKCJFFZOPXOFC-UHFFFAOYSA-N

SMILES

CC[N+](C)(CC)CCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.[I-].[I-]

Solubility

Soluble in DMSO

Synonyms

Diiodide, Propidium, Iodide, Propidium, Propidium, Propidium Diiodide, Propidium Iodide

Canonical SMILES

CC[N+](C)(CC)CCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.[I-]

Description

The exact mass of the compound Propidium iodide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 169541. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Phenanthridines. It belongs to the ontological category of organic iodide salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

DNA Staining and Cell Viability Assessment

  • Principle

    PI is a membrane-impermeant molecule. It can only enter cells with compromised membranes, such as dead or dying cells. Once inside, PI binds strongly to DNA, causing a significant increase in its fluorescence intensity. This property allows researchers to differentiate between live and dead cells in a population. Live cells with intact membranes exclude PI and appear dark under fluorescence microscopy, while dead cells with compromised membranes stain red due to PI binding to their DNA.

  • Applications

    PI staining is widely used in:

    • Cell cycle analysis: By measuring the DNA content of individual cells stained with PI using flow cytometry, researchers can determine the cell cycle distribution of a population.
    • Evaluation of cytotoxicity: PI staining can be used to assess cell death induced by various treatments or conditions.
    • Analysis of apoptosis: Apoptosis is a programmed cell death process. PI staining can help identify cells undergoing apoptosis by detecting the presence of DNA fragmentation.

Nuclear Counterstaining

  • Principle

    Due to its strong affinity for DNA, PI can be used as a nuclear counterstain in various microscopy techniques. It provides clear visualization of cell nuclei alongside other fluorescent probes targeting specific cellular components.

  • Applications

    PI staining is useful for:

    • Visualizing cell morphology and nuclear architecture in conjunction with other fluorescent markers for proteins or organelles.
    • Studying nuclear features in different cell types or under various experimental conditions.

Other Applications

  • PI can also be used for DNA content analysis in various organisms, including quantifying ploidy levels (number of chromosome sets) in cells.
  • Researchers have explored PI staining for analyzing biofilm formation by bacteria, although limitations exist due to potential staining of extracellular DNA.

PI is a red fluorescent nucleic acid stain []. It is a synthetic compound, not found naturally, with the chemical formula C27H34I2N4 []. PI's significance lies in its ability to selectively stain the DNA of dead cells, making it a valuable tool for cell viability studies, cell cycle analysis, and apoptosis detection [, ].


Molecular Structure Analysis

PI possesses a complex molecular structure with several key features. The molecule consists of a heterocyclic aromatic ring system with multiple aromatic groups. These groups contribute to the molecule's planarity and its ability to intercalate between DNA base pairs []. Two iodide ions (I-) are present, contributing to the overall negative charge of the molecule at physiological pH. This negative charge prevents PI from passively crossing the intact membranes of live cells [].


Chemical Reactions Analysis

Synthesis

The specific details of PI synthesis are often proprietary information but typically involve condensation reactions between aromatic amine precursors and iodide sources.

Interaction with DNA

PI binds to double-stranded DNA through intercalation. This process involves inserting the aromatic rings of PI between the base pairs of the DNA helix, leading to increased fluorescence intensity []. The exact mechanism of this fluorescence enhancement is not fully understood but likely involves changes in the electronic structure of PI upon DNA binding [].

Decomposition


Physical And Chemical Properties Analysis

  • Molecular Weight: 668.39 g/mol []
  • Appearance: Red solid []
  • Melting Point: Not readily available
  • Boiling Point: Decomposes before boiling []
  • Solubility: Soluble in water []
  • Stability: Light sensitive []

PI's mechanism of action relies on its selective staining of dead cells. Live cells possess intact plasma membranes that exclude PI due to its negative charge. Conversely, compromised membranes of dead cells allow PI to enter and bind to DNA, leading to a strong red fluorescence signal when excited by specific wavelengths of light [, ].

The primary reaction involving propidium iodide is its intercalation into double-stranded nucleic acids. This process increases the quantum yield of fluorescence by 20-30 times, making it a valuable tool for various applications such as flow cytometry and fluorescence microscopy. Propidium iodide is not membrane-permeable, which allows researchers to differentiate between live and dead cells based on membrane integrity; viable cells exclude the dye, while dead or damaged cells take it up . Additionally, propidium iodide can react with aldehyde groups in fixatives, leading to modifications that may alter its fluorescence properties .

Propidium iodide is widely recognized for its ability to stain dead cells in mixed populations. It selectively permeates cells with compromised membranes, allowing researchers to assess cell viability effectively. This property makes it particularly useful in apoptosis studies, where it is often used in conjunction with other dyes that can stain live cells . Furthermore, propidium iodide can bind to RNA; thus, when distinguishing between RNA and DNA staining, treatment with nucleases is necessary .

The synthesis of propidium iodide typically involves the reaction of phenanthridine derivatives with iodoalkanes under controlled conditions. The process generally includes the following steps:

  • Formation of the Phenanthridine Core: The initial step involves synthesizing a phenanthridine backbone through cyclization reactions.
  • Introduction of Alkyl Groups: Alkylation reactions are performed using diethylaminopropyl groups to enhance solubility and binding properties.
  • Iodination: Finally, the introduction of iodine is achieved through electrophilic substitution or direct iodination methods to yield propidium iodide .

Propidium iodide is extensively used in various fields of biological research:

  • Cell Viability Assays: It serves as a vital tool for assessing cell viability in mixed populations by distinguishing live from dead cells.
  • Flow Cytometry: Propidium iodide is commonly employed in flow cytometry to analyze cell cycle phases and quantify DNA content.
  • Microscopy: It is utilized in fluorescence microscopy for visualizing nuclei and other DNA-containing organelles in fixed or live cells.
  • Apoptosis Studies: The dye plays a crucial role in determining apoptotic processes by identifying late-stage apoptotic or necrotic cells .

Studies involving propidium iodide often focus on its interactions with various cellular components:

  • Nucleic Acids: Propidium iodide's strong binding affinity for double-stranded nucleic acids allows for accurate assessments of DNA content and integrity.
  • Membrane Integrity: Its inability to penetrate intact cell membranes enables researchers to use it as a marker for membrane integrity during viability assays.
  • Combination with Other Dyes: Propidium iodide is frequently used alongside other fluorescent dyes (e.g., Oxazole Yellow) to provide comprehensive insights into cellular states during experiments .

Several compounds exhibit similar properties to propidium iodide, primarily as nucleic acid intercalators or viability stains. Here are some notable examples:

Compound NamePropertiesUnique Features
Ethidium BromideIntercalates DNA; used in gel electrophoresisMembrane-permeable; less specific than propidium iodide
Ethidium Homodimer IHigh affinity for nucleic acids; used in live/dead assaysAllows lower dye concentrations; no-wash staining
DAPI (4',6-Diamidino-2-Phenylindole)Binds specifically to A-T rich regions of DNAMembrane-permeable; emits blue fluorescence
SYTOX GreenUsed for staining dead cells; membrane-impermeantProvides green fluorescence; less cytotoxic than propidium iodide
Hoechst 33342Binds specifically to DNA; used in live-cell imagingMembrane-permeant; emits blue fluorescence

Uniqueness of Propidium Iodide

Propidium iodide stands out due to its specificity for dead cells based on membrane integrity, its significant increase in fluorescence upon binding nucleic acids, and its utility across various applications including flow cytometry and microscopy. Unlike some alternatives, it does not penetrate viable cells, making it an effective marker for distinguishing between living and non-living cells in diverse experimental setups .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Dark red solid; [Sigma-Aldrich MSDS]

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

541.18282 g/mol

Monoisotopic Mass

541.18282 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

TP416O228T

GHS Hazard Statements

Aggregated GHS information provided by 161 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H341 (24.84%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Coloring Agents

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

25535-16-4

Wikipedia

Propidium_iodide

Dates

Modify: 2023-08-15

"Propidium Iodide". Thermo Fisher Scientific. 2019-11-14. Retrieved 2019-11-14.

"Propidium Iodide Solution - BioLegend". Archived from the original on 10 February 2015. Retrieved 10 January 2015.

Lecoeur H (2002). "Nuclear apoptosis detection by flow cytometry: influence of endogenous endonucleases". Exp. Cell Res. 277 (1): 1–14. doi:10.1006/excr.2002.5537. PMID 12061813.

"Propidium Iodide". ThermoFisher.

Suzuki T, Fujikura K, Higashiyama T, Takata K (1 January 1997). "DNA staining for fluorescence and laser confocal microscopy". J. Histochem. Cytochem. 45 (1): 49–53. doi:10.1177/002215549704500107. PMID 9010468.

Bidhendi, AJ; Chebli, Y; Geitmann, A (May 2020). "Fluorescence Visualization of Cellulose and Pectin in the Primary Plant Cell Wall". Journal of Microscopy. 278 (3): 164–181. doi:10.1111/jmi.12895. PMID 32270489. S2CID 215619998.

Coder, D.M. Assessment of cell viability. Curr. Protoc. Cytom. Suppl. 15, (1997).

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